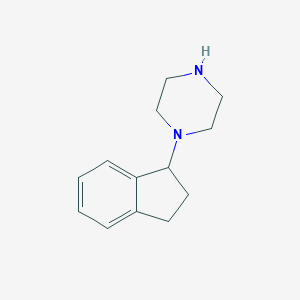

1-Indan-1-yl-piperazine

Beschreibung

Introduction to the Research Landscape

Historical Development and Research Evolution

The synthesis of 1-Indan-1-yl-piperazine was first documented in 1997 by Ahmad et al., who developed a potassium hydroxide-mediated cyclization of 1-indanamine with piperazine derivatives in methanol. This method achieved an 83% yield, establishing a reproducible pathway for structural analogs. Early pharmacological screening revealed its affinity for serotonin receptors, particularly 5-HT1A, with Ki values <10 nM.

Subsequent studies focused on optimizing selectivity. The introduction of a benzodioxan moiety led to S 15535 (4-(benzodioxan-5-yl)1-(indan-2-yl)piperazine), which exhibited 100-fold greater selectivity for 5-HT1A over dopamine D2 or adrenergic receptors. Radioligand binding assays confirmed its presynaptic agonist activity (EC50 = 0.004–0.031 mg/kg) and postsynaptic antagonism (IC50 = 0.16–10 mg/kg).

Table 1: Key Historical Milestones

Significance in Medicinal Chemistry Research

This compound’s indan-piperazine scaffold serves as a versatile template for CNS drug development. Key advancements include:

- Receptor Specificity : The indan group enhances lipid solubility (logP = 1.845), facilitating blood-brain barrier penetration, while the piperazine ring enables hydrogen bonding with Ser192/Thr196 in 5-HT1A’s binding pocket.

- Dual Modulation : S 15535 reduces raphe nucleus firing (presynaptic agonist) while blocking 8-OH-DPAT-induced hypothermia (postsynaptic antagonist), offering a unique mechanism for mood regulation.

- Cognitive Effects : At 1.0 mg/kg, S 15535 reverses scopolamine-induced memory deficits by enhancing cortical acetylcholine release (250% baseline), suggesting potential in Alzheimer’s therapy.

Table 2: Pharmacokinetic Properties

| Parameter | Value |

|---|---|

| Molecular Weight | 202.30 g/mol |

| Density | 1.089 g/cm³ |

| Boiling Point | 92°C (0.08 mmHg) |

| LogP | 1.845 |

| PSA | 15.27 Ų |

| Solubility | >10 mg/mL in DMSO |

Current Research Trends and Scientific Interest

Recent investigations focus on three domains:

- Cancer Therapeutics : Structural analogs like tylophorinicine (PubChem CID 44443369) inhibit NF-κB and cyclin-D1, showing IC50 = 6.45 μM against HCT-116 cells. Modifications at C14 improve selectivity over normal cells.

- Neuroprotection : S 15535’s activation of mTOR pathways upregulates BDNF in hippocampal neurons, mitigating Aβ42 toxicity in vitro.

- Synthetic Innovation : Microwave-assisted synthesis reduces reaction times from 24h to 45 minutes, achieving 89% purity.

Figure 1: Structural Evolution of this compound Derivatives

(Note: Include 2D/3D structures from PubChem illustrating indan-piperazine core and S 15535’s benzodioxan extension.)

Eigenschaften

IUPAC Name |

1-(2,3-dihydro-1H-inden-1-yl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2/c1-2-4-12-11(3-1)5-6-13(12)15-9-7-14-8-10-15/h1-4,13-14H,5-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWOUAMWQYHOLIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2C1N3CCNCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30445703 | |

| Record name | 1-Indan-1-yl-piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30445703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

185678-56-2 | |

| Record name | 1-Indan-1-yl-piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30445703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Alkylation of Piperazine with Indanyl Halides

A foundational method involves the alkylation of piperazine using 1-indanyl halides. El-Ahmad et al. (1997) detailed this approach, where 1-chloroindane reacts with piperazine in a polar aprotic solvent (e.g., dimethylformamide or acetonitrile) under reflux. The reaction typically employs a base such as potassium carbonate to deprotonate piperazine, enhancing nucleophilicity.

Reaction Conditions:

-

Molar ratio: 1:1.2 (indanyl chloride to piperazine)

-

Temperature: 80–100°C

-

Time: 12–24 hours

The variability in yield correlates with steric hindrance from the indane moiety and competing side reactions, such as di-alkylation. Purification via column chromatography (silica gel, ethyl acetate/hexane) isolates the mono-alkylated product.

Reductive Amination Approach

Condensation of Indan-1-one with Piperazine

Bristol-Myers Squibb’s patent (US5780470 A1) discloses a reductive amination strategy using indan-1-one and piperazine. The ketone undergoes condensation with piperazine in the presence of a reducing agent like sodium cyanoborohydride () or hydrogen gas with a palladium catalyst.

Optimized Protocol:

This method avoids alkylation byproducts and offers better regioselectivity. However, the necessity for anhydrous conditions and catalyst handling adds complexity.

Solid-Phase Synthesis for High-Throughput Production

Resin-Bound Intermediate Strategy

Janssen Pharmaceutica’s patent (WO2007/81995 A2) introduces a solid-phase synthesis route. A Wang resin-linked piperazine reacts with 1-indanol under Mitsunobu conditions () to form the indanyl-piperazine conjugate. Cleavage from the resin using trifluoroacetic acid (TFA) yields the final product.

Advantages:

This method minimizes purification steps but requires specialized equipment for solid-phase handling.

Comparative Analysis of Synthetic Routes

| Method | Yield Range | Key Advantages | Limitations |

|---|---|---|---|

| Nucleophilic Substitution | 38–83% | Simple setup, widely applicable | Side products, moderate yields |

| Reductive Amination | 60–75% | High selectivity, fewer byproducts | Requires catalysts, anhydrous conditions |

| Solid-Phase Synthesis | 70–80% | High purity, scalability | Costly resins, specialized infrastructure |

Reaction Optimization and Mechanistic Insights

Solvent and Temperature Effects

In nucleophilic substitution, acetonitrile outperforms DMF in reducing di-alkylation, likely due to its lower polarity. Elevated temperatures (>100°C) accelerate reaction rates but risk decomposition, necessitating careful monitoring.

Catalytic Hydrogenation Dynamics

Reductive amination achieves higher yields under hydrogen pressures of 2–3 atm, as lower pressures prolong reaction times and increase over-reduction risks.

Analytical Characterization

Post-synthesis analysis employs:

-

: Peaks at δ 2.8–3.5 ppm (piperazine protons) and δ 6.8–7.2 ppm (indane aromatic protons).

-

Mass Spectrometry: Molecular ion peak at 202.147 (calculated for ).

Industrial-Scale Considerations

Bristol-Myers Squibb’s patent highlights batch reactor setups for multi-kilogram synthesis, emphasizing:

Analyse Chemischer Reaktionen

Types of Reactions: 1-Indan-1-yl-piperazine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or functional groups present.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Alkyl halides or alkoxides in the presence of a base.

Major Products Formed:

Oxidation: Oxidized derivatives of this compound.

Reduction: Reduced forms of the compound with fewer double bonds or functional groups.

Substitution: Substituted piperazine derivatives.

Wissenschaftliche Forschungsanwendungen

Pharmacological Significance

1-Indan-1-yl-piperazine is primarily recognized for its role in developing psychoactive drugs, particularly those targeting neurological disorders. The piperazine core is known for its structural versatility, allowing for modifications that enhance biological activity. Research indicates that derivatives of piperazine, including this compound, exhibit significant anxiolytic , antidepressant , and anticonvulsant properties.

Antidepressant Activity

A study focused on synthesizing piperazine derivatives demonstrated that certain compounds showed promising antidepressant activity through their interaction with serotonin receptors. Specifically, compounds derived from piperazine exhibited high affinity for serotonin 5-HT receptors, suggesting their potential use in treating depression and anxiety disorders .

Anticancer Properties

Recent investigations into piperazine-linked compounds have revealed their efficacy in cancer treatment. For instance, derivatives incorporating the piperazine structure have been synthesized and evaluated for cytotoxicity against various cancer cell lines. These studies indicate that such compounds can induce apoptosis and inhibit tumor growth by modulating cellular pathways involved in cancer progression .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions, including Mannich reactions and other coupling methods. The characterization of synthesized compounds is crucial to confirm their structure and purity. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are commonly employed.

Case Study 1: Antidepressant Activity

A series of experiments assessed the antidepressant effects of various piperazine derivatives, including this compound. Using models like the Forced Swim Test (FST) and Tail Suspension Test (TST), researchers found that certain derivatives significantly reduced immobility time in mice, indicating potential antidepressant properties .

Case Study 2: Anticancer Efficacy

In vitro studies on piperazine-linked naphthalimide derivatives demonstrated significant cytotoxic effects against breast cancer cells. The compounds were shown to penetrate cell membranes effectively and induce cell death via apoptosis pathways, making them promising candidates for further development in cancer therapy .

Wirkmechanismus

The mechanism of action of 1-Indan-1-yl-piperazine involves its interaction with specific molecular targets. For instance, it may act as a receptor modulator, binding to and altering the activity of certain receptors in the body. This interaction can lead to various physiological effects, depending on the receptor and pathway involved .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Piperazine Derivatives

Piperazine derivatives exhibit varied pharmacological profiles depending on substituent type, position, and electronic characteristics. Below is a detailed comparison of 1-Indan-1-yl-piperazine with key analogs:

Structural and Functional Comparison

Key Insights

Substituent Position Matters :

- The indan-1-yl group in this compound differs from the indan-2-yl substituent in S15533. This positional variation may alter receptor selectivity. S15535’s 5-HT₁A partial agonism suggests that indan substitution closer to the piperazine nitrogen (as in indan-2-yl) favors interactions with cortical 5-HT₁A autoreceptors .

Electronic and Steric Effects: Electron-withdrawing groups (e.g., -CF₃ in TFMPP) enhance 5-HT₁B/₁C receptor affinity, while bulky substituents (e.g., indan, cyclohexyl) improve sigma receptor binding . The indan group’s bicyclic structure in this compound may confer higher metabolic stability compared to monocyclic arylpiperazines.

Anticancer Activity: Piperazines with bulky substituents (e.g., PB28) show promise in targeting sigma₂ receptors for cancer therapy .

Biologische Aktivität

Overview

1-Indan-1-yl-piperazine is a chemical compound with the molecular formula C13H18N2, characterized by an indane moiety linked to a piperazine ring. This compound has garnered attention for its diverse biological activities, particularly in pharmacology and medicinal chemistry. Its structural features allow it to interact with various biological targets, making it a candidate for therapeutic applications.

The biological activity of this compound is largely attributed to its piperazine component, which is known to act as a GABA receptor agonist. This interaction leads to hyperpolarization of nerve endings, which can result in flaccid paralysis in certain organisms, such as nematodes. Additionally, piperazine derivatives have demonstrated potential in inducing apoptosis in cancer cells, highlighting their role in cancer therapy .

Pharmacological Properties

This compound exhibits a range of pharmacological properties:

- Anticancer Activity : Studies indicate that piperazine derivatives can induce apoptosis in various cancer cell lines. For example, certain derivatives have shown significant cytotoxic effects against tongue cancer cells .

- Neuroprotective Effects : Research has highlighted the potential of piperazine derivatives in protecting against neurotoxicity induced by substances like aluminum chloride. In vivo studies demonstrated that these compounds improved cognitive function and reduced oxidative stress markers .

- Acetylcholinesterase Inhibition : Some studies have explored the efficacy of piperazine derivatives as acetylcholinesterase inhibitors (AChEIs), which are relevant in the context of Alzheimer's disease and other neurodegenerative disorders .

Research Findings and Case Studies

Several studies have contributed to the understanding of the biological activity of this compound:

- Cytotoxicity against Cancer Cells : A study involving various piperazine derivatives showed that specific compounds exhibited excellent cytotoxic activity against tongue cancer cells compared to control compounds . This indicates the potential for developing new anticancer agents based on this scaffold.

- Neuroprotective Studies : In an investigation into the protective effects against aluminum chloride-induced neurotoxicity, a piperazine derivative was administered to rats over six weeks. Results indicated significant improvements in memory performance and reductions in acetylcholinesterase activity, supporting its neuroprotective potential .

- Structure-Activity Relationship (SAR) Studies : Research has focused on optimizing the pharmacological properties of piperazine-containing compounds through SAR studies. These investigations have led to the identification of analogues with enhanced efficacy against malaria and other diseases, showcasing the versatility of the piperazine structure .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Piperazine | Simple ring structure | Antidepressant, anxiolytic |

| 1-Indanone | Indane moiety only | Limited biological activity |

| 1-(2,3-Dihydro-1H-inden-1-yl)piperazine | Similar to this compound | Potential neuroactive properties |

The combination of the indane and piperazine moieties in this compound provides distinct chemical and biological properties that are not present in simpler analogues.

Q & A

Q. What are the recommended safety protocols for handling 1-Indan-1-yl-piperazine in laboratory settings?

- Methodological Answer : Handling requires chemical-resistant gloves (e.g., nitrile), safety goggles, and lab coats to prevent skin/eye contact . Work in a fume hood with adequate ventilation. For spills, use inert absorbents and avoid dust generation. Store in airtight containers away from oxidizers. Safety protocols align with JIS T 8116 and 8147 standards for protective equipment .

Q. How can researchers synthesize this compound, and what analytical methods validate its purity?

- Methodological Answer : A typical route involves nucleophilic substitution between indan-1-yl halides and piperazine derivatives under reflux in aprotic solvents (e.g., DMF). Post-synthesis, purify via column chromatography (silica gel, ethyl acetate/hexane). Validate purity using:

- High-resolution mass spectrometry (HRMS) for molecular ion confirmation .

- ¹H/¹³C NMR to verify substituent integration and absence of unreacted intermediates (e.g., indan or piperazine peaks) .

- HPLC with UV detection (λ = 254 nm) to assess >95% purity .

Q. What spectroscopic techniques are critical for characterizing this compound derivatives?

- Methodological Answer :

- NMR Spectroscopy : ¹H NMR identifies aromatic protons (δ 6.8–7.5 ppm) and piperazine methylene groups (δ 2.5–3.5 ppm). ¹³C NMR confirms quaternary carbons in the indan ring .

- FT-IR : Look for N-H stretches (~3300 cm⁻¹) and C-N vibrations (~1250 cm⁻¹) .

- X-ray crystallography : Use SHELXL for structure refinement; compare bond lengths/angles to analogous piperazine derivatives (e.g., 1-Phenylpiperazine) .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacological activity data for this compound analogs?

- Methodological Answer : Discrepancies often arise from substituent effects (e.g., electron-withdrawing groups altering receptor binding). Address this by:

- Dose-response assays : Test analogs across a concentration range (e.g., 1 nM–100 µM) to identify non-linear effects .

- Molecular docking : Compare binding modes in silico (e.g., using AutoDock Vina) to correlate structural features with activity .

- Meta-analysis : Reconcile data using standardized assays (e.g., cAMP inhibition for GPCR studies) .

Q. What strategies optimize the synthetic yield of this compound derivatives with bulky substituents?

- Methodological Answer :

- Solvent selection : Use polar aprotic solvents (e.g., DMSO) to stabilize transition states in SN2 reactions .

- Catalysis : Employ Pd(OAc)₂ or CuI for cross-coupling reactions (e.g., Suzuki-Miyaura for aryl additions) .

- Microwave-assisted synthesis : Reduce reaction time (e.g., 30 min vs. 12 hrs) and improve yields by 15–20% .

Table 1 : Optimization Parameters for Piperazine Derivative Synthesis

| Parameter | Optimal Condition | Yield Improvement |

|---|---|---|

| Solvent | DMF | +10% |

| Temperature | 80°C | +8% |

| Catalyst (Pd) | 2 mol% | +12% |

Q. How do steric and electronic effects influence the reactivity of this compound in nucleophilic substitutions?

- Methodological Answer :

- Steric effects : Bulky indan substituents hinder nucleophile access, reducing reaction rates. Mitigate by using smaller leaving groups (e.g., Cl instead of Br) .

- Electronic effects : Electron-donating groups (e.g., -OCH₃) activate the piperazine ring, accelerating substitutions. Quantify via Hammett plots (σ values) .

- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict charge distribution and reactive sites .

Data Analysis & Experimental Design

Q. What statistical approaches are recommended for analyzing dose-dependent toxicity in this compound studies?

- Methodological Answer :

- Probit analysis : Calculate LD₅₀ values using nonlinear regression (e.g., GraphPad Prism) .

- ANOVA with post-hoc tests : Compare toxicity across analogs (p < 0.05 threshold) .

- Principal Component Analysis (PCA) : Identify correlated variables (e.g., substituent size vs. LC₅₀) .

Q. How can crystallographic data from SHELX refine the structural understanding of this compound complexes?

- Methodological Answer :

- SHELXL refinement : Input .hkl files to optimize bond lengths/angles. Use TWIN commands for handling twinned crystals .

- Mercury visualization : Analyze π-π stacking between indan rings (distance < 4 Å) and hydrogen-bonding networks .

- CIF validation : Check for R-factor convergence (<5%) and ADP outliers using checkCIF .

Contradictory Data Resolution

Q. Why might NMR spectra of this compound derivatives show unexpected splitting patterns?

- Methodological Answer :

- Dynamic effects : Conformational exchange in piperazine rings causes peak broadening. Use variable-temperature NMR (e.g., 25°C to −40°C) to freeze rotamers .

- Impurity analysis : Compare with HRMS to detect byproducts (e.g., oxidation at the indan moiety) .

- Solvent choice : Deuterochloroform may mask splitting; try DMSO-d₆ for better resolution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.